2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-dimethylpropanamide
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Overview
Description
2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-dimethylpropanamide is a complex organic compound that belongs to the class of cyanoacetamides. This compound is characterized by the presence of a cyano group, a triazine ring, and a dimethylamino group, which contribute to its unique chemical properties and reactivity. It is widely used in various scientific research applications due to its versatile chemical structure.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-dimethylpropanamide typically involves the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates. One common method is the direct treatment of different amines with methyl cyanoacetate without solvent at room temperature, which affords the target N-substituted cyanoacetamide compounds . Another method involves stirring ethyl cyanoacetate with amines at 70°C for 6 hours, followed by overnight stirring at room temperature .
Industrial Production Methods
Industrial production of this compound can be achieved through a solvent-free reaction of aryl amines with ethyl cyanoacetate, which is one of the most widely used methods for the preparation of cyanoacetanilides . This method is preferred due to its simplicity and high yield.
Chemical Reactions Analysis
Types of Reactions
2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-dimethylpropanamide undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano group is replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include triethylamine, ethyl cyanoacetate, and various catalysts such as palladium and platinum. Reaction conditions typically involve controlled temperatures and specific solvents to achieve the desired products .
Major Products Formed
Major products formed from these reactions include various substituted cyanoacetamides and heterocyclic compounds, which are valuable intermediates in the synthesis of biologically active molecules .
Scientific Research Applications
2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-dimethylpropanamide has numerous scientific research applications, including:
Chemistry: It is used as a precursor for the synthesis of heterocyclic compounds and as a reagent in organic synthesis.
Biology: The compound is utilized in the study of enzyme inhibition and protein-ligand interactions.
Medicine: It serves as an intermediate in the development of pharmaceuticals, particularly in the synthesis of drugs with anticancer and antimicrobial properties.
Industry: The compound is employed in the production of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-dimethylpropanamide involves its interaction with specific molecular targets, such as enzymes and receptors. The cyano group and triazine ring play crucial roles in binding to these targets, leading to the modulation of biological pathways. The compound’s effects are mediated through the inhibition of enzyme activity or the activation of specific receptors .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include:
- 1-cyano-4-dimethylaminopyridinium tetrafluoroborate
- 2-cyano-N-(2-nitrophenyl)acetamide
- 2-amino-4,6-dimethoxypyrimidine
Uniqueness
2-{cyano[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino}-N,N-dimethylpropanamide is unique due to its combination of a cyano group, a triazine ring, and a dimethylamino group, which confer distinct chemical properties and reactivity. This uniqueness makes it a valuable compound in various scientific research applications, particularly in the synthesis of biologically active molecules .
Properties
Molecular Formula |
C12H19N7O2 |
---|---|
Molecular Weight |
293.33 g/mol |
IUPAC Name |
2-[cyano-[4-(dimethylamino)-6-methoxy-1,3,5-triazin-2-yl]amino]-N,N-dimethylpropanamide |
InChI |
InChI=1S/C12H19N7O2/c1-8(9(20)17(2)3)19(7-13)11-14-10(18(4)5)15-12(16-11)21-6/h8H,1-6H3 |
InChI Key |
HBDCRZDLXMXUEO-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)N(C)C)N(C#N)C1=NC(=NC(=N1)N(C)C)OC |
Origin of Product |
United States |
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